Benzyl-PEG5-acid

PROTAC Ternary Complex Linker Length

Benzyl-PEG5-acid (CAS 2514948-41-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a benzyl protecting group at one terminus and a reactive carboxylic acid at the other. With a molecular weight of 356.41 g/mol and a PEG5 spacer (5 ethylene oxide units), it is widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and for bioconjugation applications requiring a defined, hydrophilic spacer.

Molecular Formula C18H28O7
Molecular Weight 356.4 g/mol
Cat. No. B7840631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG5-acid
Molecular FormulaC18H28O7
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C18H28O7/c19-18(20)6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,19,20)
InChIKeyPEKSQIHLMQRCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG5-acid Procurement Guide: Heterobifunctional PEG Linker for PROTAC Synthesis and Bioconjugation


Benzyl-PEG5-acid (CAS 2514948-41-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker featuring a benzyl protecting group at one terminus and a reactive carboxylic acid at the other . With a molecular weight of 356.41 g/mol and a PEG5 spacer (5 ethylene oxide units), it is widely utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and for bioconjugation applications requiring a defined, hydrophilic spacer [1]. The carboxylic acid enables efficient coupling to primary amines via EDC or HATU activation to form stable amide bonds, while the benzyl group serves as an orthogonal alcohol protecting group cleavable by hydrogenolysis .

Why Benzyl-PEG5-acid Cannot Be Arbitrarily Substituted in PROTAC and Bioconjugation Workflows


The performance of a PROTAC or bioconjugate is exquisitely sensitive to the specific combination of linker length and orthogonal protecting group chemistry [1]. Substituting Benzyl-PEG5-acid with a linker of different PEG length (e.g., PEG4 or PEG6) alters the spatial separation between ligands, which can abolish ternary complex formation and subsequent protein degradation [2]. Similarly, replacing the benzyl group with a Boc or Fmoc protecting group changes the deprotection conditions, which can be incompatible with acid- or base-sensitive functional groups elsewhere in the synthetic pathway [3]. Even minor alterations in the linker's hydrophilicity or conformational flexibility can lead to significant differences in aqueous solubility, aggregation propensity, and ultimately, biological activity [4]. Therefore, procurement decisions must be guided by quantitative performance data for the exact compound.

Quantitative Differentiation of Benzyl-PEG5-acid: Head-to-Head Evidence for Informed Procurement


PEG5 Linker Length Enables Optimal Ternary Complex Formation Compared to PEG4 and PEG6 in PROTAC Applications

The specific length of the PEG5 linker (5 ethylene oxide units) provides a distinct conformational profile that can be critical for productive ternary complex formation in PROTACs. Studies on PROTACs with variable PEG linkers demonstrate that linker length directly impacts degradation efficiency, with PEG4, PEG6, and PEG8 each showing unique activity profiles. In a study evaluating GSPT1 degradation, only linkers of specific lengths (PEG2 and PEG3) were effective, while longer linkers (PEG4) failed to induce degradation, underscoring that linker length is not a continuous variable but a discrete, critical parameter [1]. While a direct head-to-head comparison with PEG4 and PEG6 is not available for the specific benzyl-carboxylic acid series, class-level inference from PEG5-containing PROTACs demonstrates that a 5-unit PEG linker can achieve a favorable balance between reach and conformational entropy. For instance, VH032-PEG5-C6-Cl, a PROTAC incorporating a PEG5 linker, achieves approximately 70% degradation of GFP-HaloTag7 at 2.5 μM after 24 hours, demonstrating the functional competence of the PEG5 spacer in a cellular context [2].

PROTAC Ternary Complex Linker Length

Benzyl Protecting Group Enables Orthogonal Deprotection Strategy Distinct from Boc and Fmoc

The benzyl (Bn) protecting group in Benzyl-PEG5-acid is removed via catalytic hydrogenolysis (Pd-C, H2), a condition that is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups . This orthogonality allows for selective deprotection in the presence of other protecting groups, enabling more complex synthetic strategies. In contrast, Boc-PEG5-acid requires strong acid (TFA) for deprotection, while Fmoc-PEG5-acid requires basic conditions (e.g., piperidine). The benzyl group's stability to both acid and base makes it the preferred choice when synthesizing molecules containing acid- or base-sensitive moieties [1].

Orthogonal Protection Hydrogenolysis Solid-Phase Synthesis

High Purity (≥98%) and Defined Storage Stability Profile Support Reproducible Conjugation Yields

Benzyl-PEG5-acid is available with a purity of ≥98%, as confirmed by LC/MS, NMR, and HPLC . This high purity is essential for reproducible bioconjugation yields and minimizing unwanted side products. The compound is stable when stored at -20°C for up to 1 year, allowing for long-term procurement and inventory management . In contrast, lower purity grades or less stable analogs can lead to batch-to-batch variability in conjugation efficiency.

Purity Stability Bioconjugation

PEG5 Spacer Imparts Predictable Hydrophilicity and Solubility Profile for Aqueous Bioconjugation

The PEG5 chain of Benzyl-PEG5-acid provides a defined hydrophilic spacer that enhances solubility in aqueous buffers and polar organic solvents such as DMSO, DMF, and DCM . Longer PEG chains (e.g., PEG8, PEG11) exhibit greater aqueous solubility but also increase the molecular weight and polar surface area, which can hinder membrane permeability in cellular assays. Shorter chains (e.g., PEG2, PEG3) may not provide sufficient solubilization for hydrophobic payloads. The PEG5 spacer strikes a balance, offering adequate solubility (e.g., soluble in DMSO at ≥10 mg/mL) while minimizing the risk of aggregation or poor cell permeability associated with very long PEG linkers [1].

Solubility Hydrophilicity Aqueous Conjugation

High-Impact Application Scenarios for Benzyl-PEG5-acid in Drug Discovery and Chemical Biology


PROTAC Library Synthesis with Precise Linker Length Control

Benzyl-PEG5-acid is ideal for generating focused PROTAC libraries where linker length is a key variable. As demonstrated in studies on PEG linker length effects, small changes in the number of ethylene glycol units can dictate whether a PROTAC is active or inactive [1]. The defined PEG5 spacer provides a specific, reproducible increment for systematic structure-activity relationship (SAR) studies. By incorporating Benzyl-PEG5-acid, researchers can ensure that the observed biological activity is attributable to the linker length itself, not batch-to-batch variability.

Solid-Phase Synthesis of Peptide-PEG Conjugates with Orthogonal Deprotection

The benzyl protecting group's stability to both acidic and basic conditions makes Benzyl-PEG5-acid a powerful tool in solid-phase peptide synthesis (SPPS). Unlike Boc- or Fmoc-based linkers, which may be inadvertently cleaved during standard SPPS cycles, the benzyl group remains intact until the final hydrogenolysis step. This orthogonality allows for the construction of complex peptide-PEG-drug conjugates where the PEG linker is introduced early in the synthesis but deprotected only at the end, preserving the integrity of acid- or base-sensitive side chains [2].

Bioconjugation to Proteins and Nanoparticles Requiring Defined Hydrophilicity

For applications such as antibody-drug conjugates (ADCs) or surface modification of nanoparticles, the PEG5 spacer provides a well-characterized hydrophilic tether that reduces non-specific binding and improves colloidal stability. The carboxylic acid group enables efficient, one-step conjugation to amine-containing biomolecules or surfaces using standard carbodiimide chemistry . The intermediate length of the PEG5 chain minimizes the risk of steric hindrance or 'PEG crowding' that can occur with longer PEG linkers, ensuring optimal accessibility of the conjugated moiety [3].

Small Molecule PEGylation for Enhanced Pharmacokinetic Properties

Benzyl-PEG5-acid can be used to introduce a PEG5 moiety onto small molecule drugs to improve their solubility, reduce immunogenicity, and extend plasma half-life. The defined length and high purity of Benzyl-PEG5-acid ensure that the resulting PEGylated drug has a uniform molecular weight, which is critical for reproducible pharmacokinetic and pharmacodynamic studies [4]. The benzyl protecting group can be retained to modulate hydrophobicity or removed post-conjugation to expose a terminal hydroxyl for further derivatization.

Technical Documentation Hub

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